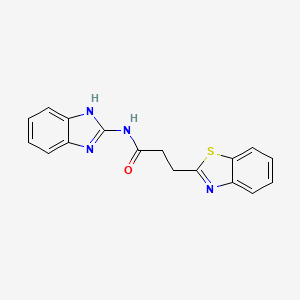
N-(1H-benzimidazol-2-yl)-3-(1,3-benzothiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-benzimidazol-2-yl)-3-(1,3-benzothiazol-2-yl)propanamide is a complex organic compound that features both benzimidazole and benzothiazole moieties These structures are known for their biological activities and are often found in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)-3-(1,3-benzothiazol-2-yl)propanamide typically involves the formation of the benzimidazole and benzothiazole rings followed by their coupling through a propanamide linker. Common synthetic routes may include:
Formation of Benzimidazole: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of Benzothiazole: This can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves coupling the benzimidazole and benzothiazole intermediates through a propanamide linker, often using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-yl)-3-(1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzimidazole or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are often employed.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or acyl groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to the biological activities of benzimidazole and benzothiazole derivatives.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-3-(1,3-benzothiazol-2-yl)propanamide would depend on its specific application. Generally, compounds containing benzimidazole and benzothiazole rings can interact with various molecular targets, including enzymes, receptors, and nucleic acids. These interactions can modulate biological pathways and lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Such as albendazole and mebendazole, known for their antiparasitic activities.
Benzothiazole Derivatives: Such as riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS).
Uniqueness
N-(1H-benzimidazol-2-yl)-3-(1,3-benzothiazol-2-yl)propanamide is unique due to the combination of both benzimidazole and benzothiazole moieties in a single molecule. This dual functionality could provide synergistic effects and broaden its range of applications compared to compounds containing only one of these rings.
Properties
Molecular Formula |
C17H14N4OS |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-3-(1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C17H14N4OS/c22-15(21-17-19-11-5-1-2-6-12(11)20-17)9-10-16-18-13-7-3-4-8-14(13)23-16/h1-8H,9-10H2,(H2,19,20,21,22) |
InChI Key |
DYHOJKWUYUTQOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)CCC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















